molecular formula C15H11N3O2S B12546378 2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one CAS No. 143284-04-2

2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one

Cat. No.: B12546378
CAS No.: 143284-04-2
M. Wt: 297.3 g/mol
InChI Key: FJMOLPOHDXCRTP-UHFFFAOYSA-N
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Description

2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one is a complex organic compound that features a unique combination of a hydroxypyridine moiety and a phenylthiophene structure

Preparation Methods

The synthesis of 2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one typically involves the reaction of 5-hydroxypyridine-2-carbaldehyde with phenylthiophene-3-one in the presence of hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxypyridine moiety, using reagents like halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives.

Scientific Research Applications

2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenylthiophene structure can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Properties

CAS No.

143284-04-2

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

6-[(3-hydroxy-5-phenylthiophen-2-yl)diazenyl]pyridin-3-ol

InChI

InChI=1S/C15H11N3O2S/c19-11-6-7-14(16-9-11)17-18-15-12(20)8-13(21-15)10-4-2-1-3-5-10/h1-9,19-20H

InChI Key

FJMOLPOHDXCRTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N=NC3=NC=C(C=C3)O)O

Origin of Product

United States

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